molecular formula C38H74NaO8P B12098869 1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol (sodium salt)

1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol (sodium salt)

Cat. No.: B12098869
M. Wt: 713.0 g/mol
InChI Key: SKVWIBXHTOHOAB-UHFFFAOYSA-M
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Description

    1,2-Dipalmitoyl-sn-glycero-3-phosphopropanol (sodium salt): , is a phospholipid with the chemical formula CHNOP. It contains two long-chain palmitic acid (16:0) molecules inserted at the sn-1 and sn-2 positions of the glycerol backbone.

  • This compound plays a crucial role in biological membranes, where it contributes to membrane stability, fluidity, and signaling.
  • Preparation Methods

      Synthetic Routes: 1,2-DPPG can be synthesized through chemical reactions involving palmitic acid and glycerol. One common method is esterification, where palmitic acid reacts with glycerol to form the phospholipid.

      Reaction Conditions: The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid.

      Industrial Production: Industrial-scale production methods involve large-scale esterification processes, often using automated reactors.

  • Chemical Reactions Analysis

      Reactions: 1,2-DPPG can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: 1,2-DPPG serves as a model phospholipid for studying membrane properties, phase transitions, and lipid-protein interactions.

      Biology: It plays a role in cell membrane structure and function, affecting membrane fluidity and protein localization.

      Medicine: Researchers study its impact on drug delivery systems, lipid-based nanoparticles, and liposomal formulations.

      Industry: Used in the formulation of liposomes for drug delivery and as a component in cosmetics and skincare products.

  • Mechanism of Action

    • 1,2-DPPG interacts with other lipids, proteins, and ions within cell membranes.
    • It influences membrane curvature, stability, and protein binding.
    • Molecular targets include membrane receptors, transporters, and enzymes.
  • Comparison with Similar Compounds

      Similar Compounds: Other phospholipids like 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (sodium salt) are structurally related.

      Uniqueness: 1,2-DPPG’s specific combination of fatty acids and phosphate groups distinguishes it from similar compounds.

    Properties

    Molecular Formula

    C38H74NaO8P

    Molecular Weight

    713.0 g/mol

    IUPAC Name

    sodium;2,3-di(hexadecanoyloxy)propyl propyl phosphate

    InChI

    InChI=1S/C38H75O8P.Na/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-37(39)43-34-36(35-45-47(41,42)44-33-6-3)46-38(40)32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;/h36H,4-35H2,1-3H3,(H,41,42);/q;+1/p-1

    InChI Key

    SKVWIBXHTOHOAB-UHFFFAOYSA-M

    Canonical SMILES

    CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+]

    Origin of Product

    United States

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